molecular formula C12H19N3O3 B7451196 tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No. B7451196
M. Wt: 253.30 g/mol
InChI Key: HXZCAVXDUDFDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is not fully understood. However, it is believed to act as a kinase inhibitor, blocking the activity of specific enzymes involved in cell signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has been shown to have biochemical and physiological effects in various cell lines and animal models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate in lab experiments is its potential as a lead compound for drug discovery. It has also been shown to have low toxicity in animal models. However, its limited solubility in water and low yield in synthesis can present challenges for lab experiments.

Future Directions

There are several potential future directions for research on tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate. These include further exploration of its mechanism of action, optimization of its synthesis method to improve yield and solubility, and development of derivatives with improved pharmacological properties. Additionally, its potential as a therapeutic agent for various diseases warrants further investigation.

Synthesis Methods

Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl 3-aminocrotonate with 4-chloro-3-nitropyrazole, followed by reduction and cyclization reactions. The yield of the final product is typically around 50%.

Scientific Research Applications

Tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of drugs targeting various diseases, including cancer and neurological disorders.

properties

IUPAC Name

tert-butyl 3-hydroxy-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-8-10(16)9-7-14(5-6-15(9)13-8)11(17)18-12(2,3)4/h16H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCAVXDUDFDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(CC2=C1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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